Cas no 2171286-31-8 ((3S)-3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylacetamido}butanoic acid)

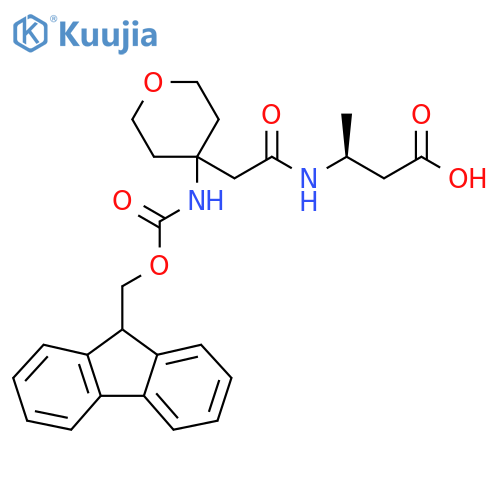

2171286-31-8 structure

商品名:(3S)-3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylacetamido}butanoic acid

(3S)-3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylacetamido}butanoic acid 化学的及び物理的性質

名前と識別子

-

- (3S)-3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylacetamido}butanoic acid

- EN300-1576290

- 2171286-31-8

- (3S)-3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]acetamido}butanoic acid

-

- インチ: 1S/C26H30N2O6/c1-17(14-24(30)31)27-23(29)15-26(10-12-33-13-11-26)28-25(32)34-16-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-9,17,22H,10-16H2,1H3,(H,27,29)(H,28,32)(H,30,31)/t17-/m0/s1

- InChIKey: YMVOJHMTVGEGKY-KRWDZBQOSA-N

- ほほえんだ: O1CCC(CC(N[C@@H](C)CC(=O)O)=O)(CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 466.21038668g/mol

- どういたいしつりょう: 466.21038668g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 34

- 回転可能化学結合数: 9

- 複雑さ: 715

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 114Ų

- 疎水性パラメータ計算基準値(XlogP): 3

(3S)-3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylacetamido}butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1576290-0.5g |

(3S)-3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]acetamido}butanoic acid |

2171286-31-8 | 0.5g |

$3233.0 | 2023-06-04 | ||

| Enamine | EN300-1576290-0.05g |

(3S)-3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]acetamido}butanoic acid |

2171286-31-8 | 0.05g |

$2829.0 | 2023-06-04 | ||

| Enamine | EN300-1576290-5.0g |

(3S)-3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]acetamido}butanoic acid |

2171286-31-8 | 5g |

$9769.0 | 2023-06-04 | ||

| Enamine | EN300-1576290-1.0g |

(3S)-3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]acetamido}butanoic acid |

2171286-31-8 | 1g |

$3368.0 | 2023-06-04 | ||

| Enamine | EN300-1576290-10.0g |

(3S)-3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]acetamido}butanoic acid |

2171286-31-8 | 10g |

$14487.0 | 2023-06-04 | ||

| Enamine | EN300-1576290-50mg |

(3S)-3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]acetamido}butanoic acid |

2171286-31-8 | 50mg |

$2829.0 | 2023-09-24 | ||

| Enamine | EN300-1576290-1000mg |

(3S)-3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]acetamido}butanoic acid |

2171286-31-8 | 1000mg |

$3368.0 | 2023-09-24 | ||

| Enamine | EN300-1576290-250mg |

(3S)-3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]acetamido}butanoic acid |

2171286-31-8 | 250mg |

$3099.0 | 2023-09-24 | ||

| Enamine | EN300-1576290-2500mg |

(3S)-3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]acetamido}butanoic acid |

2171286-31-8 | 2500mg |

$6602.0 | 2023-09-24 | ||

| Enamine | EN300-1576290-5000mg |

(3S)-3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]acetamido}butanoic acid |

2171286-31-8 | 5000mg |

$9769.0 | 2023-09-24 |

(3S)-3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylacetamido}butanoic acid 関連文献

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

-

2. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

2171286-31-8 ((3S)-3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylacetamido}butanoic acid) 関連製品

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量